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molecular formula C10H11ClN2O B2928881 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide CAS No. 585544-03-2

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

Cat. No. B2928881
M. Wt: 210.66
InChI Key: NMLPKVQVDDARTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252818B2

Procedure details

6-Bromonicotinic acid (200 mg, 0.99 mmol) was heated at reflux in thionyl chloride (2 ml) for 2.5 hrs. The reaction was allowed to cool to room temperature and the excess thionyl chloride evaporated under vacuum. The residue was dissolved in acetone (4 ml), cyclopropylmethylamine (71 mg, 0.10 mmol) and sodium carbonate (500 mg) were added to the solution. The reaction was stirred at room temperature for 4 hrs, filtered and the filtrate reduced to dryness under vacuum to give 6-chloro-N-cyclopropylmethylnicotinamide as a cream solid. NMR: δH [2H6]-DMSO 8.82,(2H, m), 8.23,(1H, dd), 7.63,(1H, d), 3.14,(2H, t), 1.01,(1H, m), 0.44,(2H, m), 0.22,(2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.[CH:11]1([CH2:14][NH2:15])[CH2:13][CH2:12]1.C(=O)([O-])[O-].[Na+].[Na+].S(Cl)([Cl:24])=O>>[Cl:24][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:15][CH2:14][CH:11]2[CH2:13][CH2:12]2)=[O:8])=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
500 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (4 ml)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)NCC2CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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